![molecular formula C8H11ClN2O4S2 B1521829 4-{[(二甲基氨基)磺酰基]氨基}苯磺酰氯 CAS No. 881005-34-1](/img/structure/B1521829.png)

4-{[(二甲基氨基)磺酰基]氨基}苯磺酰氯

描述

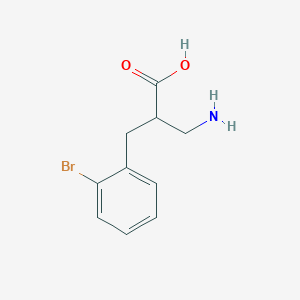

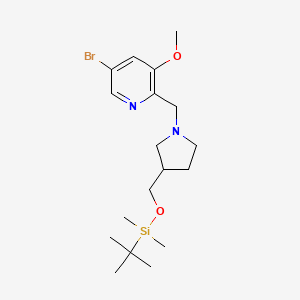

“4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride” is a chemical compound with the CAS Number: 881005-34-1. It has a molecular weight of 298.77 and its IUPAC name is 4-{[(dimethylamino)sulfonyl]amino}benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11ClN2O4S2/c1-11(2)17(14,15)10-7-3-5-8(6-4-7)16(9,12)13/h3-6,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Chemical Reactions Analysis

Dabsyl chloride, a similar compound, is known to react freely with all amino acids to form dabsyl amino acids, which are photostable and can be seen on a thin-layer chromatographic plate . It’s possible that “4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride” might behave similarly, but specific reactions involving this compound are not available in the sources I found.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.科学研究应用

高效液相色谱 (HPLC) 衍生化

丹酰氯是一种广泛用作显色标记试剂的HPLC试剂。它在氨基酸的衍生化方面特别有效,可以提高分析过程中氨基酸的检测灵敏度 。该化合物与氨基酸反应形成丹酰氨基酸,丹酰氨基酸具有光稳定性,并且在薄层色谱板上可见,使其成为蛋白质和肽研究的宝贵工具。

安全和危害

The compound has been classified with the signal word “Danger” and hazard statements H314 and H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

作用机制

Target of Action

The primary target of 4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride are amino acids . This compound is a chromophoric labeling reagent used in High-Performance Liquid Chromatography (HPLC) for derivatizing amino acids .

Mode of Action

4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride interacts with its targets, the amino acids, by reacting freely with them . This reaction forms dabsyl amino acids, which are photostable .

Biochemical Pathways

The biochemical pathway affected by 4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride involves the derivatization of amino acids . The compound can give rise to mono-Dabsyl and bis-Dabsyl derivatives in the presence of multiple amino groups . Furthermore, with respect to OPA derivatization, this compound can react with primary and also with secondary amines .

Pharmacokinetics

Its solubility in dmf suggests that it may be well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride’s action involve the formation of dabsyl amino acids . These derivatives are photostable and can be seen on a thin-layer chromatographic plate .

Action Environment

It is known to be moisture sensitive , suggesting that humidity could affect its stability

属性

IUPAC Name |

4-(dimethylsulfamoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O4S2/c1-11(2)17(14,15)10-7-3-5-8(6-4-7)16(9,12)13/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYFOINVYIDCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672497 | |

| Record name | 4-[(Dimethylsulfamoyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881005-34-1 | |

| Record name | 4-[(Dimethylsulfamoyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

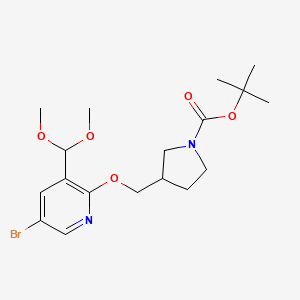

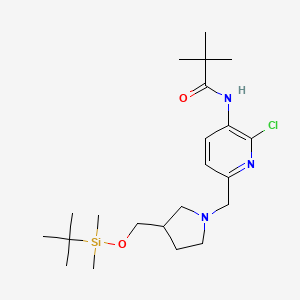

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1521749.png)

![5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1521750.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine](/img/structure/B1521751.png)